molecular formula C22H22N4O4S B12477664 2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(pyridin-3-ylmethyl)benzamide

2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B12477664
M. Wt: 438.5 g/mol
InChI Key: GAMFIPREYXTGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzamide core, a pyridine ring, and a methylsulfonyl group. It has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 4-aminobenzoyl chloride with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-[methyl(methylsulfonyl)amino]benzoyl chloride.

    Coupling with Pyridine Derivative: The benzoyl chloride intermediate is then reacted with N-(pyridin-3-ylmethyl)amine under basic conditions to form the final product.

The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran and may require heating to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

    Medicine: Its anti-inflammatory properties have been explored for the treatment of conditions such as arthritis and other inflammatory diseases.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(pyridin-3-ylmethyl)benzamide is unique due to its dual antimicrobial and anti-inflammatory activities. This dual functionality makes it a promising candidate for the development of new therapeutic agents with minimal side effects .

Properties

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5 g/mol

IUPAC Name

2-[[4-[methyl(methylsulfonyl)amino]benzoyl]amino]-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C22H22N4O4S/c1-26(31(2,29)30)18-11-9-17(10-12-18)21(27)25-20-8-4-3-7-19(20)22(28)24-15-16-6-5-13-23-14-16/h3-14H,15H2,1-2H3,(H,24,28)(H,25,27)

InChI Key

GAMFIPREYXTGCC-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.